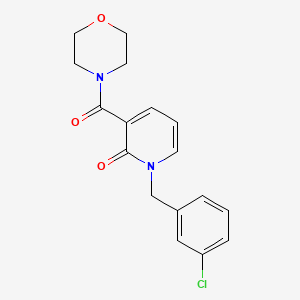

![molecular formula C18H17N3O3S2 B2917349 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 764694-08-8](/img/structure/B2917349.png)

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Sulfonamides and Their Scientific Research Applications

Sulfonamides in Drug Discovery and Development Sulfonamides have been a cornerstone in drug discovery, thanks to their presence in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. The primary sulfonamide moiety's versatility has facilitated the development of novel drugs targeting a range of diseases, from glaucoma to cancer. The exploration of sulfonamide CAIs, in particular, has been significant, with research focusing on antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII. This motif's adaptability underscores its potential in yielding new therapeutic agents for various conditions (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Chemical Interactions Sulfonamides have been involved in studies related to antioxidant capacity, particularly in assays like ABTS/PP decolorization, highlighting their interaction capabilities with other molecules. These studies not only contribute to understanding sulfonamides' roles in biological systems but also their potential in designing antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact and Removal Technologies The persistence of sulfonamide compounds in the environment, especially water bodies, has spurred research into removal technologies. Studies focus on sustainable methods to mitigate their presence, using adsorption, photocatalytic degradation, and advanced oxidation processes. This line of research is crucial for environmental protection and the development of cleaner production techniques (Prasannamedha & Kumar, 2020).

Mechanism of Action

Target of Action

Compounds containing thiazole and sulfonamide groups, like this one, are known to exhibit antibacterial activity . Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drug sulfathiazole .

Mode of Action

It’s known that thiazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives . The interaction with these targets can lead to various changes at the molecular level, affecting the function of the targets and leading to the observed biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h3-13H,2H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRKDQPHQGFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)